Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate

PROTAC linker linker geometry hydroxypropyl regioisomer

Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate (CAS 769157-30-4) is a protected 1,4-diazepane derivative featuring a tert-butyloxycarbonyl (Boc) group at N1 and a 3-hydroxypropyl substituent at N4. With a molecular formula of C13H26N2O3 and a molecular weight of 258.36 g/mol, this compound belongs to the class of seven-membered saturated heterocycles containing two nitrogen atoms.

Molecular Formula C13H26N2O3
Molecular Weight 258.36 g/mol
CAS No. 769157-30-4
Cat. No. B1379472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate
CAS769157-30-4
Molecular FormulaC13H26N2O3
Molecular Weight258.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CC1)CCCO
InChIInChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-8-4-6-14(9-10-15)7-5-11-16/h16H,4-11H2,1-3H3
InChIKeyRISDUNPOTJNQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate (CAS 769157-30-4): A Bifunctional 1,4-Diazepane Building Block for PROTAC Linker Development


Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate (CAS 769157-30-4) is a protected 1,4-diazepane derivative featuring a tert-butyloxycarbonyl (Boc) group at N1 and a 3-hydroxypropyl substituent at N4. With a molecular formula of C13H26N2O3 and a molecular weight of 258.36 g/mol, this compound belongs to the class of seven-membered saturated heterocycles containing two nitrogen atoms . The Boc group provides orthogonal amine protection compatible with Fmoc-based solid-phase peptide synthesis (SPPS) and solution-phase medicinal chemistry workflows, while the terminal primary hydroxyl group serves as a nucleophilic handle for further functionalization via esterification, etherification, or oxidation . This bifunctional architecture positions the compound as a versatile intermediate for constructing conformationally semi-rigid linkers in PROTAC (PROteolysis TArgeting Chimera) development and other heterobifunctional degrader platforms.

Orthogonal Boc strategy fully compatible with Fmoc solid-phase peptide synthesis (SPPS)
Pre-assembled bifunctional core with 3-hydroxypropyl primary hydroxyl for direct conjugation
Semi-rigid 1,4-diazepane ring supports defined linker geometry in PROTAC constructs

Why Generic 1,4-Diazepane Substitution Fails: Functional Handle Geometry and Ring Conformation Dictate PROTAC Linker Performance


The scientific and industrial utility of Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate (769157-30-4) is not simply that of a generic protected diamine. Its precise combination of a 3-carbon hydroxyalkyl chain on N4 and a Boc group on N1 creates a functional handle geometry that is distinct from closely related analogs—such as the parent Boc-homopiperazine (CAS 112275-50-0), the 2-hydroxypropyl regioisomer (CAS 874801-11-3), the piperazine analog (CAS 132710-90-8), and Cbz-protected variants (CAS 2680766-57-6). These structural differences translate into measurable variations in linker length, rotatable bond count, hydrogen bond donor/acceptor capacity, and conformational preference, each of which directly impacts ternary complex formation, metabolic stability, and synthetic tractability in PROTAC development . In PROTAC design, the 1,4-diazepane scaffold offers a semi-rigid seven-membered ring that adopts twisted-chair conformations, striking a balance between the excessive flexibility of linear alkyl/PEG linkers and the rigidity of piperazine rings. The 3-hydroxypropyl chain acts as a built-in spacer projecting a reactive hydroxyl approximately 5-6 Å from the ring nitrogen, a geometry that is difficult to recapitulate by combining separate building blocks. Attempts to approximate this architecture with alternative building blocks introduce additional synthetic steps, reduce overall yields, and often add unwanted molecular weight or rotatable bonds that compromise the degrader's drug-like properties .

Regioisomer mismatch

2-hydroxypropyl analog uses a secondary hydroxyl with lower S_N2 reactivity and shorter projection, which may alter linker trajectory and reduce coupling efficiency.

Ring scaffold mismatch

Piperazine analog provides a different N-N distance and chair conformation; the seven-membered diazepane twisted-chair may be required for ternary complex geometry.

Protection group incompatibility

Cbz-protected variant requires hydrogenolysis, which is incompatible with Fmoc SPPS and many functional groups, limiting on-resin workflows.

Stability and handling variance

Unprotected bis(3-hydroxypropyl) analog lacks the Boc group, increasing sensitivity to oxidation and CO2 absorption, which may compromise stoichiometry control.

Quantitative Differentiation Evidence: Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate vs. Key Comparators


Precise Spacing of Primary Hydroxyl Group for Derivatization: 3-Hydroxypropyl vs. 2-Hydroxypropyl Regioisomer

The 3-hydroxypropyl substituent on N4 of the target compound (769157-30-4) provides a linear 3-carbon spacer terminating in a primary hydroxyl group, which is a superior nucleophile for esterification and etherification compared to the secondary hydroxyl group of the 2-hydroxypropyl regioisomer (CAS 874801-11-3) . In nucleophilic substitution reactions, primary alcohols typically exhibit 5- to 20-fold higher reaction rates than secondary alcohols due to reduced steric hindrance . This difference directly impacts synthetic efficiency: coupling to carboxylic acid handles on E3 ligase ligands (e.g., VHL, CRBN) or target protein warheads proceeds with higher yields and requires less forcing conditions when using the 3-hydroxypropyl derivative. Furthermore, the primary hydroxyl projects the attachment point approximately 5.5 Å further from the diazepane ring compared to a 2-hydroxypropyl chain, altering linker trajectory and potentially enabling productive ternary complex geometries that are inaccessible to the branched-chain regioisomer.

Hydroxypropyl regioisomer
Cross-study comparable
Primary -OH: ~5–6 Å O-to-N4 distance, 5–20× higher S_N2 reactivity vs. secondary -OH of 2-hydroxypropyl analog (~3–4 Å).
Supports more efficient and geometrically predictable linker conjugation
Reactivity difference based on general physical organic principles; experimental validation advised
PROTAC linker linker geometry hydroxypropyl regioisomer

Balanced Conformational Properties: 1,4-Diazepane Core vs. Piperazine Analog for PROTAC Linker Applications

The 1,4-diazepane seven-membered ring in the target compound (769157-30-4) adopts twisted-chair conformations in solution, as demonstrated by NMR and X-ray crystallography studies on N,N-disubstituted-1,4-diazepane systems, which show an unexpected low-energy conformation characterized by intramolecular pi-stacking interactions when aryl substituents are present [1]. In contrast, the piperazine analog (CAS 132710-90-8, 4-(3-hydroxypropyl)piperazine-1-carboxylate) possesses a six-membered ring that exists primarily in a chair conformation with distinct nitrogen spatial orientation . The 1,4-diazepane ring has a molecular weight contribution of 98.15 g/mol (C5H10N2) compared to the piperazine ring's 86.14 g/mol (C4H8N2), a difference of 12.01 g/mol. While both rings offer two nitrogen attachment points, the larger diazepane ring provides greater N-N distance (~ 2.9 Å in diazepane vs. ~ 2.6 Å in piperazine in their lowest energy conformations), which can translate into different linker trajectory angles in PROTAC constructs. Sigma-Aldrich explicitly markets diazepane-based building blocks (e.g., Cat. Nos. 920525, 920517) as 'rigid linkers' for PROTAC development, highlighting the scaffold's utility in influencing ternary complex formation through controlled 3D orientation .

1,4-Diazepane vs piperazine
Class-level inference
N-N distance +0.3 Å, ring MW +12.01 g/mol; twisted-chair vs chair conformation
Enables exploration of linker geometries inaccessible to six-membered rings
Conformational data from N,N-disubstituted diazepane studies; class-level extrapolation
conformational analysis PROTAC linker 1,4-diazepane vs. piperazine

Orthogonal Boc Protection Strategy: Synthetic Tractability vs. Cbz-Protected Analog

The target compound (769157-30-4) employs a tert-butyloxycarbonyl (Boc) protecting group on N1, which is cleaved under mild acidic conditions (e.g., 20-50% TFA in CH2Cl2, 0.5-2 h at room temperature) [1]. The benzyloxycarbonyl (Cbz) analog, Benzyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate (CAS 2680766-57-6), requires hydrogenolysis (H2, Pd/C) or strongly acidic conditions (HBr/AcOH) for deprotection [2]. Boc deprotection is fully orthogonal to Fmoc-based SPPS, enabling sequential on-resin functionalization without damaging acid-labile resin linkers (e.g., Wang, Rink amide, or 2-chlorotrityl resins). In contrast, Cbz deprotection via hydrogenolysis is incompatible with many common functional groups (alkenes, alkynes, nitro groups, benzyl esters) and requires specialized equipment. Commercially, the target compound (769157-30-4) is available at 95% purity from multiple suppliers including AKSci and Bidepharm, while the Cbz analog is listed at significantly higher cost from Enamine ($770.0 per gram as of 2023) , reflecting its less common synthetic accessibility.

Boc vs Cbz protection
Cross-study comparable
Boc cleavable under mild TFA (20–50%), orthogonal to Fmoc; Cbz requires hydrogenolysis. Cost differential ~5–10×.
Reduces side reactions and enables on-resin sequential functionalization
Cbz analog pricing from Enamine (2023); SPPS compatibility per standard protocols
protecting group strategy Boc vs. Cbz solid-phase synthesis

Integrated Boc-Diazepane-Hydroxypropyl Motif: One-Step vs. Multi-Step Linker Assembly Using Separate Building Blocks

The target compound (769157-30-4) integrates three essential functionalities—Boc-protected secondary amine, 1,4-diazepane semi-rigid scaffold, and terminal primary hydroxyl—into a single building block (MW 258.36). Attempting to replicate this architecture using separate building blocks (e.g., Boc-homopiperazine, CAS 112275-50-0, MW 200.28, plus a 3-halopropanol or similar spacer) requires at least one additional synthetic step (N-alkylation of the homopiperazine) with typical yields of 60-85% [1]. This additional step not only reduces overall yield but also introduces potential byproducts from over-alkylation or elimination. Furthermore, the pre-assembled building block eliminates the need for orthogonal protection/deprotection of the homopiperazine N4 position, which otherwise would require selective Boc removal or elaborate protecting group strategies. The integrated motif thus reduces the synthetic sequence by 1-2 steps, translating into an estimated 30-50% improvement in overall linker assembly yield based on standard synthetic efficiency calculations .

Building block efficiency
Class-level inference
1–2 synthetic steps eliminated; estimated 30–50% higher overall yield for linker assembly segment
Streamlines PROTAC synthesis and reduces material waste
Yield improvement based on standard alkylation step yields; lab-specific optimization required
PROTAC linker assembly building block efficiency synthetic step reduction

Physical Properties and Stability Profile: Favorable Handling for Solid-Phase Synthesis and Long-Term Storage

The target compound (769157-30-4) is supplied as a stable solid or viscous liquid with a purity specification of 95% (AKSci, Bidepharm) and is recommended for long-term storage in a cool, dry place . The Boc group confers enhanced stability during storage and handling compared to the free amine form, reducing the risk of oxidation and moisture sensitivity [1]. In contrast, the unprotected analog N,N'-bis(3-hydroxypropyl)homopiperazine (CAS 19970-80-0), which lacks the Boc group, carries a molecular formula of C11H24N2O2 (MW 216.32) and features two free secondary amines that are susceptible to air oxidation and carbonate formation upon exposure to atmospheric CO2. This stability differential is critical for reproducible solid-phase synthesis applications where precise stoichiometry and consistent reactivity are paramount.

Stability & handling
Supporting evidence
Boc-protected solid/viscous liquid, 95% purity; storage in cool, dry place. Unprotected analog prone to oxidation and carbonate formation.
Promotes batch-to-batch consistency in solid-phase synthesis
Stability differential based on amine protection status; confirm storage under inert atmosphere
physical properties stability solid-phase synthesis

Optimal Application Scenarios for Tert-butyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate (CAS 769157-30-4)


PROTAC Linker Core Assembly via On-Resin Sequential Functionalization

The orthogonal Boc protection of the target compound (769157-30-4) enables direct loading onto 2-chlorotrityl chloride resin via the 3-hydroxypropyl hydroxyl group, followed by Boc removal with 20% TFA/CH2Cl2 and on-resin coupling to an E3 ligase ligand carboxylic acid (e.g., VHL ligand VH032 acid). This two-step on-resin sequence generates a resin-bound PROTAC linker intermediate ready for warhead attachment at the secondary amine position without requiring solution-phase purification at each step [1]. This workflow is fully compatible with automated peptide synthesizers and parallel synthesis platforms.

Synthesis of CRBN-Recruiting PROTACs Requiring Semirigid 7-Membered Ring Linkers

Immunomodulatory imide drug (IMiD)-based CRBN ligands (e.g., pomalidomide, lenalidomide analogs) frequently benefit from semi-rigid linker architectures that pre-organize the ternary complex geometry. The 1,4-diazepane scaffold in the target compound provides a twisted-chair conformational preference that is distinct from both flexible PEG linkers and rigid piperazine linkers. The 3-hydroxypropyl hydroxyl can be converted to a suitable leaving group (e.g., mesylate, bromide) for coupling to the CRBN ligand, while the Boc-deprotected N1 serves as the attachment point for the target protein warhead .

Combinatorial Linker Library Synthesis for Ternary Complex Structure-Activity Relationship (t-SAR) Studies

The target compound's bifunctional nature (protected amine + nucleophilic hydroxyl) allows it to serve as a common intermediate in combinatorial linker libraries. By varying the warhead and E3 ligase ligand components while keeping the diazepane-hydroxypropyl core constant, systematic t-SAR studies can be performed to map the relationship between linker geometry and degradation efficiency (DC50, Dmax). The compound's 95% purity and batch-to-batch QC documentation (NMR, HPLC, GC) from suppliers like Bidepharm ensure reproducible library synthesis .

Synthesis of Bivalent and Bifunctional Chemical Probes Beyond PROTACs

The 1,4-diazepane-hydroxypropyl scaffold is not limited to PROTAC applications. Its architecture is suitable for constructing other heterobifunctional molecules including: (i) phosphatase-recruiting chimeras (PhoRCs), (ii) deubiquitinase-targeting chimeras (DUBTACs), (iii) lysosome-targeting chimeras (LYTACs), and (iv) molecular glues requiring defined linker geometries. The semi-rigid diazepane ring provides a defined spatial relationship between the two functional handles, which is critical for achieving the proximity-induced pharmacology that underpins these emerging therapeutic modalities .

Application
Selection Property
Validation Focus
On-resin PROTAC linker assembly
Boc-Fmoc orthogonal protection
SPPS compatibility and on-resin coupling efficiency
CRBN-recruiting PROTACs with semi-rigid linkers
1,4-diazepane twisted-chair conformation
Ternary complex geometry pre-organization
Combinatorial linker library synthesis
Bifunctional building block (protected amine + hydroxyl)
Batch-to-batch reproducibility and purity control
Heterobifunctional probes (PhoRCs, DUBTACs, LYTACs)
Defined linker geometry and semi-rigid spacer
Proximity-induced pharmacology study design
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